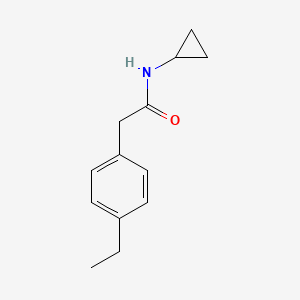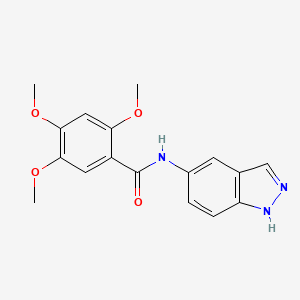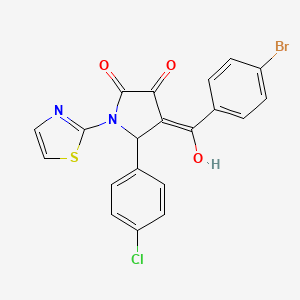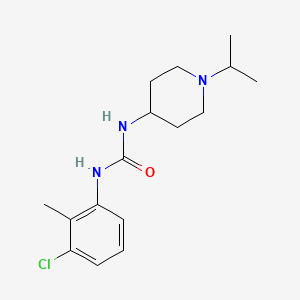![molecular formula C26H26N4O5 B5266294 N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide](/img/structure/B5266294.png)
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzoyl group, and a piperidinylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxyphenylamine: This can be achieved through the reduction of 4-nitroanisole using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 4-nitrobenzoyl chloride: This involves the reaction of 4-nitrobenzoic acid with thionyl chloride.
Coupling Reaction: The 4-methoxyphenylamine is then reacted with 4-nitrobenzoyl chloride to form N-(4-methoxyphenyl)-4-nitrobenzamide.
Cyclization: The final step involves the cyclization of N-(4-methoxyphenyl)-4-nitrobenzamide with piperidine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The piperidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-(4-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide.
Reduction: Formation of N-(4-methoxyphenyl)-5-[(4-aminobenzoyl)amino]-2-piperidin-1-ylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. For example, its nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine
- N-(4-methoxyphenyl)naphthalen-2-amine derivatives
- N-(4-methoxyphenyl)acetamide
Uniqueness
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-piperidin-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-35-22-12-7-19(8-13-22)27-26(32)23-17-20(9-14-24(23)29-15-3-2-4-16-29)28-25(31)18-5-10-21(11-6-18)30(33)34/h5-14,17H,2-4,15-16H2,1H3,(H,27,32)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCYYCWZZQGBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~,N~1~-diethyl-N~4~-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-1,4-dicarboxamide](/img/structure/B5266232.png)
![N-(2-chlorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5266239.png)
![N-(3-amino-3-oxopropyl)-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5266240.png)
![3-[4-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,6-dimethylpyridin-2-one](/img/structure/B5266248.png)
![7-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5266255.png)
![3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5266260.png)


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266280.png)


![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5266306.png)
![3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5266314.png)
